N-tert-Butyl-6-chloro-2-nitroaniline
Description
N-tert-Butyl-6-chloro-2-nitroaniline is a substituted aniline derivative characterized by a tert-butyl group attached to the nitrogen atom of the aniline moiety, a chlorine substituent at the 6-position, and a nitro group at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₃ClN₂O₂, with a molar mass of 228.68 g/mol . This compound belongs to the nitroaniline family, which is widely studied for applications in agrochemicals, dyes, and pharmaceuticals due to its electron-withdrawing nitro group and steric effects from the tert-butyl substituent.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-tert-butyl-2-chloro-6-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)12-9-7(11)5-4-6-8(9)13(14)15/h4-6,12H,1-3H3 |
InChI Key |
HXWUGEATISVHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Property | This compound | 2-Chloro-4-tert-butyl-6-nitroaniline |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | C₁₀H₁₃ClN₂O₂ |
| Molar Mass (g/mol) | 228.68 | 228.68 |
| Substituent Positions | N-tert-butyl, 6-Cl, 2-NO₂ | 4-tert-butyl, 2-Cl, 6-NO₂ |
| Key Functional Groups | Tertiary amine, nitro, chloro | Primary amine, nitro, chloro |
Other Analogous Compounds
- 2-tert-Butyl-6-methylaniline : This compound (C₁₁H₁₇N) lacks nitro and chlorine substituents, resulting in lower polarity and distinct applications in polymer stabilization rather than agrochemicals .
- 4-Chloro-2-nitroaniline : Without the tert-butyl group, this simpler derivative exhibits higher solubility in polar solvents but reduced thermal stability due to the absence of steric protection .
Research Findings and Limitations
- Solubility : The N-tert-butyl group likely enhances lipophilicity compared to ring-substituted tert-butyl analogs, favoring membrane permeability in bioactive compounds.
- Stability : Steric shielding of the amine group by the tert-butyl substituent may reduce oxidation susceptibility relative to primary anilines .
Notes on Data Limitations
- Further research is required to validate inferred properties and explore applications in catalysis or medicinal chemistry.
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